2,4,6-Tripropylpyridine

Description

Significance of Substituted Pyridines in Chemical Research

Substituted pyridines are of paramount importance in various fields of chemical science. Their derivatives are foundational in medicinal chemistry, with many approved drugs containing a pyridine (B92270) scaffold. rsc.orgscitechdaily.com The nitrogen atom in the pyridine ring imparts basicity and allows for a range of chemical transformations, making these compounds versatile building blocks in organic synthesis. nih.gov

In catalysis, substituted pyridines are valued for their ability to act as nucleophilic catalysts and ligands for metal complexes. wisdomlib.orgnih.gov The electronic and steric properties of the substituents on the pyridine ring can be fine-tuned to optimize catalytic activity and selectivity for specific reactions. nih.govresearchgate.net For instance, the introduction of alkyl groups can enhance basicity and influence the catalyst's performance. wisdomlib.org Research has shown that even subtle changes to the substituents can have a significant impact on the catalytic efficiency in processes like acylation and C-H bond functionalization. nih.govbeilstein-journals.org

Furthermore, substituted pyridines are investigated for their roles in materials science, including the development of functional nanomaterials and photosensitizers. nih.govorgchemres.org Their unique electronic and structural properties make them suitable for creating complex molecular architectures with specific functions.

Unique Structural Attributes of 2,4,6-Tripropylpyridine

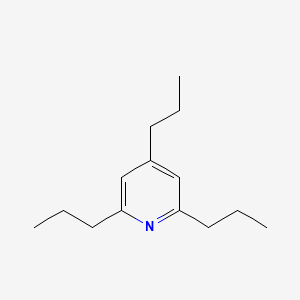

The structure of this compound is characterized by a central pyridine ring with three propyl groups attached at the 2, 4, and 6 positions. These alkyl substituents are a defining feature, influencing the molecule's steric and electronic properties. The propyl groups, being electron-donating, increase the electron density on the pyridine ring, thereby enhancing its basicity compared to unsubstituted pyridine.

The symmetrical arrangement of the propyl groups at the 2, 4, and 6 positions creates a sterically hindered environment around the nitrogen atom. This steric hindrance can impact its coordination chemistry and catalytic activity, potentially favoring reactions where a less crowded active site is beneficial.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Boiling Point | 245-246 °C |

| Density | 0.86 g/cm³ |

Historical Context and Current Research Trajectories

The synthesis of substituted pyridines has been a long-standing area of interest in organic chemistry. One of the classical methods is the Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org This method and its variations have been instrumental in preparing a wide range of substituted pyridines, including those with alkyl groups. wikipedia.orgresearchgate.net

Another significant historical method is the Chichibabin reaction for the amination of pyridines, which also dates back to the early 20th century. wikipedia.orgntu.edu.sgslideshare.net While not a direct synthesis of the pyridine ring itself, it highlights the reactivity of the pyridine nucleus and the potential for functionalization.

Current research continues to explore more efficient and selective methods for synthesizing substituted pyridines. Modern approaches often focus on transition-metal catalysis to achieve specific functionalization patterns that are difficult to obtain through classical methods. beilstein-journals.orgacs.org There is also a growing interest in developing greener synthesis routes, such as one-pot multicomponent reactions and the use of recyclable catalysts. orgchemres.orgresearchgate.netresearchgate.net For instance, the synthesis of 2,4,6-triarylpyridines has been achieved using magnetic nanocatalysts, offering advantages in terms of catalyst recovery and reuse. orgchemres.org

The study of substituted pyridines, including this compound, remains a vibrant area of research, driven by their potential applications in catalysis, medicine, and materials science. digitellinc.comnih.govunlv.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

33354-91-5 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2,4,6-tripropylpyridine |

InChI |

InChI=1S/C14H23N/c1-4-7-12-10-13(8-5-2)15-14(11-12)9-6-3/h10-11H,4-9H2,1-3H3 |

InChI Key |

QMAJEURKUOFRMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NC(=C1)CCC)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tripropylpyridine

Conventional and Established Reaction Pathways

Traditional approaches to constructing the pyridine (B92270) ring are foundational in organic chemistry and offer robust, though sometimes low-yielding, pathways to compounds like 2,4,6-tripropylpyridine.

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a classic method for preparing pyridine rings. wikipedia.org It involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia (B1221849) or an ammonia source. wikipedia.org To generate this compound, this reaction would theoretically involve the condensation of two equivalents of a four-carbon aldehyde (butyraldehyde) and one equivalent of a seven-carbon ketone (4-heptanone) with ammonia.

The mechanism is a multi-step process that includes several classical organic reactions: wikipedia.org

Imine Formation : The carbonyl compounds react with ammonia to form imines.

Aldol-type Condensation : The enolate of one carbonyl compound attacks another carbonyl, leading to the formation of a larger carbon skeleton.

Michael Addition : A 1,4-addition of an enamine or enolate to an α,β-unsaturated carbonyl intermediate.

Cyclization and Dehydration : The intermediate undergoes intramolecular cyclization followed by the elimination of water.

Oxidation : The resulting dihydropyridine (B1217469) is oxidized to the aromatic pyridine ring. This final step often occurs in the presence of air or another oxidizing agent.

While historically significant and versatile, the original Chichibabin synthesis can have limitations such as low yields (often 20-30%) and the formation of multiple byproducts, which necessitates extensive purification. thieme.de

Oxidative coupling represents another strategy for forming substituted pyridines. This approach involves the dehydrogenative coupling of simpler, pre-existing building blocks. For instance, methods have been developed for the palladium-catalyzed dehydrogenative coupling of picolines (methylpyridines) to form bipyridines and terpyridines. Analogous principles could be applied to the synthesis of this compound, potentially through the coupling of propyl-substituted precursors. These reactions often require a metal catalyst and an oxidant to facilitate the formation of new carbon-carbon bonds leading to the pyridine core.

Modern synthetic chemistry emphasizes efficiency, and one-pot condensation reactions are a prime example. These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and reducing waste. derpharmachemica.comresearchgate.net For the synthesis of 2,4,6-substituted pyridines, a common one-pot method involves the reaction of an aldehyde, a ketone, and an ammonia source like ammonium (B1175870) acetate (B1210297). derpharmachemica.comresearchgate.netorgchemres.org

To synthesize this compound, this would involve mixing butyraldehyde, 4-heptanone, and ammonium acetate in a suitable solvent and heating the mixture. The reaction proceeds through a cascade of condensations and cyclization, similar to the Chichibabin pathway, to yield the final pyridine product. derpharmachemica.com The use of ammonium acetate as the nitrogen source is common in these syntheses. researchgate.netorgchemres.org The simplicity and efficiency of one-pot reactions make them a preferred modern alternative to classical multi-step syntheses. derpharmachemica.com

Table 1: Illustrative Examples of One-Pot Synthesis for 2,4,6-Trisubstituted Pyridines Note: Data is for triarylpyridines, illustrating the general methodology applicable to trialkylpyridines.

| Aldehyde Reactant | Ketone Reactant | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Ammonium Acetate | Fe3O4/HT-Co, Solvent-free, Reflux | 96 | orgchemres.org |

| 4-Chlorobenzaldehyde | Acetophenone | Ammonium Acetate | Fe3O4/HT-Co, Solvent-free, Reflux | 94 | orgchemres.org |

| Substituted Benzaldehyde | Substituted Acetophenone | Ammonium Acetate | PEG-400, NaOH | Good | derpharmachemica.com |

| 4,4'-Difluoro Chalcone | Substituted Acetophenone | Ammonium Acetate | Glacial Acetic Acid | Not specified | researchgate.net |

Catalysis in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis by improving reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of substituted pyridines.

Homogeneous catalysts operate in the same phase as the reactants, allowing for high reactivity at the molecular level. In the context of pyridine synthesis, this often involves acid or base catalysis to promote the key condensation steps.

Organocatalysis , which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool. mdpi.com Amino acids, such as L-proline, are known to catalyze aldol (B89426) reactions—a critical step in the formation of the pyridine backbone. nih.gov The catalyst typically works by forming a nucleophilic enamine intermediate with a ketone or aldehyde, which then reacts with another carbonyl molecule. youtube.com The use of such organocatalysts can offer a milder, more environmentally friendly alternative to metal-based catalysts. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant practical advantages, most notably the ease of separation and potential for recycling. orgchemres.org

Magnetic Nanoparticles: A notable example is the use of cobalt-decorated hydrotalcite magnetic nanoparticles (Fe3O4/HT-Co) as a catalyst for the one-pot synthesis of 2,4,6-triarylpyridines. orgchemres.org The catalyst is highly efficient and can be easily removed from the reaction mixture using an external magnet and reused for multiple reaction cycles without a significant loss of activity. orgchemres.org This approach could be readily adapted for the synthesis of this compound.

Table 2: Comparison of Catalytic Systems in Substituted Pyridine Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous (Organocatalyst) | L-Proline | Aldol Condensation | Metal-free, mild conditions, operates in solution. | nih.gov |

| Heterogeneous (Solid Support) | Alumina (Al2O3) / Silica (SiO2) | Chichibabin Synthesis (Gas Phase) | High temperature, suitable for industrial scale. | wikipedia.orgwikiwand.com |

| Heterogeneous (Magnetic Nanoparticle) | Fe3O4/HT-Co | One-Pot Pyridine Synthesis | Easily separable via magnet, reusable, high efficiency. | orgchemres.org |

| Heterogeneous (Anion-Exchange Resin) | Commercial A26 Resin | Aldol Condensation | Suitable for continuous-flow systems, mild conditions. | researchgate.net |

Principles of Green Chemistry in Synthetic Protocols

The application of green chemistry to the synthesis of pyridines and their derivatives aims to create more environmentally benign processes. Traditional methods for synthesizing these compounds often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Green chemistry addresses these challenges by emphasizing atom economy, the use of renewable feedstocks, catalytic versus stoichiometric reagents, and the use of safer solvents. rasayanjournal.co.inbiosynce.com

Several greener approaches are being explored for pyridine synthesis, which are applicable to the formation of this compound. These include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single "one-pot" procedure to form the final product. rasayanjournal.co.in This approach is highly efficient as it minimizes intermediate separation and purification steps, thereby reducing solvent usage and waste. rasayanjournal.co.in

Catalysis: The use of catalysts is a fundamental principle of green chemistry. biosynce.com For pyridine synthesis, both Lewis base catalysis and metal-complex catalysis have been employed to facilitate reactions under milder conditions, thus lowering energy input and waste. biosynce.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a green method for producing symmetrically substituted pyridines. rsc.org

Solventless Approaches: Conducting reactions without a solvent, or in a solventless medium, offers a clean and efficient pathway to products, simplifying separation and purification. rasayanjournal.co.in

While pyridine itself can act as a green solvent due to its high boiling point and low volatility, the focus of green synthetic protocols is on minimizing its use as a solvent in reactions where it is not a reactant. biosynce.com The development of biodegradable polymers incorporating pyridine derivatives also highlights the role of these compounds in creating sustainable materials. biosynce.com

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Catalysis | Use of iron catalysts, Lewis bases, and metal complexes to improve efficiency and reduce waste. biosynce.comrsc.org |

| Microwave & Ultrasound | Energy-efficient methods that can accelerate reaction rates and increase yields. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | "One-pot" syntheses that reduce steps, solvent use, and byproducts. rasayanjournal.co.in |

| Safer Solvents/Solventless | Reducing or eliminating hazardous organic solvents from the reaction process. rasayanjournal.co.inbiosynce.com |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity

The synthesis of this compound necessitates precise control over the placement of the three propyl groups on the pyridine ring, a concept known as regioselectivity. The challenge lies in avoiding the formation of undesired isomers.

Several methods have been developed for the regioselective functionalization of pyridines:

Directed Metalation: The use of directing groups can control the position of metalation (e.g., lithiation) on the pyridine ring, allowing for subsequent functionalization at a specific carbon atom. rsc.org

Pyridyne Intermediates: Highly reactive intermediates known as pyridynes can be employed to construct substituted pyridines. rsc.orgnih.gov The regioselectivity of nucleophilic additions to 3,4-pyridynes can be controlled by using adjacent halide or sulfamate (B1201201) substituents, providing a route to di- and tri-substituted pyridines. nih.gov

Minisci Reaction: The Minisci reaction is a method for the direct alkylation of electron-deficient heterocycles. nih.gov A strategy involving a maleate-derived blocking group has been developed to achieve highly regioselective C-4 alkylation of pyridines. nih.govchemrxiv.org

Cross-Coupling Reactions: For pre-functionalized pyridines, such as those with halogen atoms at specific positions, cross-coupling reactions with organoboron, -zinc, or -magnesium reagents can introduce alkyl groups with high selectivity. organic-chemistry.org

Ring Transformation: The transformation of other heterocyclic rings, such as 2H-pyran-2-ones, can lead to the regioselective synthesis of diarylpyridines. rsc.org

For a symmetrically substituted molecule like this compound, one-pot condensation reactions, such as those involving chalcones, substituted acetophenones, and ammonium acetate, can be an efficient route. researchgate.net

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For the aromatic compound this compound, which is planar, stereoselectivity is not a concern in the final product. However, it becomes a critical consideration if the synthesis proceeds through a non-aromatic, three-dimensional intermediate, such as a piperidine (B6355638) or a tetrahydropyridine. researchgate.netnih.govnih.gov

For instance, the synthesis of highly substituted piperidines, which are saturated six-membered nitrogen-containing rings, often involves cascade reactions where multiple new bonds and stereocenters are formed. researchgate.net In such cases, controlling the spatial arrangement of the substituents is crucial, and these reactions are often designed to be stereoselective. researchgate.netnih.gov Similarly, the synthesis of tetrahydropyridines via the ring-expansion of cyclopropanated pyrroles is a stereoselective process. nih.gov

| Synthetic Consideration | Relevance to this compound |

| Regioselectivity | Essential for ensuring the correct 2,4,6-substitution pattern. rsc.orgnih.govnih.gov |

| Stereoselectivity | Not applicable to the final aromatic product, but relevant for non-aromatic intermediates like piperidines. researchgate.netnih.gov |

Coordination Chemistry of 2,4,6 Tripropylpyridine

Ligand Design and Coordination Modes

2,4,6-Tripropylpyridine is a derivative of pyridine (B92270) where propyl groups are attached to the 2, 4, and 6 positions of the ring. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential Lewis base and a coordinating site for metal ions. wikipedia.org However, the presence of the bulky propyl groups at the 2 and 6 positions, flanking the nitrogen atom, creates significant steric hindrance. This steric crowding profoundly influences the ligand's ability to coordinate with metal centers.

The design of ligands based on substituted pyridines is a strategic approach to control the coordination number and geometry of the resulting metal complexes. wikipedia.org In the case of this compound, the steric bulk of the propyl groups can prevent the coordination of multiple ligands to a single metal center, often leading to the formation of complexes with lower coordination numbers than would be observed with less hindered pyridine ligands. This steric hindrance can also dictate the coordination mode. While pyridine itself can act as a simple monodentate ligand, the steric constraints of this compound may favor specific geometric arrangements to minimize steric clashes between the propyl groups and other ligands in the coordination sphere.

Formation of Metal Complexes

The formation of metal complexes with this compound involves the reaction of the ligand with a metal salt in a suitable solvent. The outcome of these reactions is highly dependent on the nature of the metal ion, the counter-anion, and the reaction conditions.

A wide array of transition metal complexes with pyridine and its derivatives have been synthesized and characterized. wikipedia.orgjscimedcentral.com These complexes exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the ligands involved. wikipedia.orgjscimedcentral.com For instance, complexes of the type [MCl2(py)4]n+ (where 'py' is pyridine) are common. wikipedia.org

While specific studies on this compound are less common than for its less hindered parent, pyridine, the principles of coordination remain the same. The reaction of this compound with transition metal salts is expected to yield complexes where the pyridine nitrogen is coordinated to the metal center. However, the steric bulk of the propyl groups is a critical factor. For example, in the synthesis of transition metal complexes with the related but more complex ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt), a variety of mono- and polynuclear complexes have been formed with metals like iron(II/III) and manganese(II). nih.govresearchgate.net These reactions have been shown to be sensitive to the solvent and reaction conditions, leading to different coordination products. nih.govresearchgate.net

The formation of a specific complex, such as [Fe(tpt)Cl2]·2(H2O), involves the coordination of the tridentate tpt ligand and two chloride ions to the iron(II) center, resulting in a distorted square pyramidal geometry. nih.gov This illustrates how the nature of the ligand dictates the final structure. Given the monodentate nature of this compound, it would likely form complexes with a general formula of [M(this compound)n Xm], where M is the transition metal, X is an anion, and 'n' is likely to be a small number due to steric hindrance.

The coordination chemistry of pyridine and its derivatives extends to main group metals. wikipedia.org For example, pyridine forms adducts with main group Lewis acids like sulfur trioxide (SO3(py)) and borane (B79455) (BH3py). wikipedia.org The coordination chemistry of this compound with main group metals is anticipated to be influenced by both the Lewis basicity of the pyridine nitrogen and the steric hindrance from the propyl groups.

Research on the coordination of pyridine-2,4,6-tricarboxylic acid with alkaline-earth metals like Mg(II), Ca(II), Sr(II), and Ba(II) has been explored, although crystalline products were not always successfully isolated under the reported conditions. rsc.org This suggests that complex formation with main group metals can be challenging and highly dependent on the specific ligand and reaction conditions. The steric bulk of the propyl groups in this compound would likely make the isolation of crystalline complexes with main group metals even more difficult.

Structural Elucidation of Coordination Compounds

Spectroscopic methods such as FT-IR, UV-Vis, and NMR are also crucial for characterizing coordination complexes. researchgate.netnih.gov In the case of this compound complexes, FT-IR spectroscopy would be expected to show a shift in the C=N stretching frequency of the pyridine ring upon coordination to a metal ion. UV-Vis spectroscopy can provide information about the electronic transitions within the complex, which are influenced by the coordination environment. researchgate.net ¹H and ¹³C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution. researchgate.netnih.gov

Electronic and Magnetic Properties of this compound-Derived Complexes

The electronic and magnetic properties of coordination complexes are intrinsically linked to the identity of the metal ion and the nature of the surrounding ligands. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org The electronic properties of this compound are expected to be similar, with the propyl groups primarily exerting a steric influence rather than a strong electronic one.

The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the metal center. For example, the magnetic properties of iron and manganese complexes with the tpt ligand have been studied in detail. nih.govresearchgate.net The magnetic susceptibility measurements of [Fe(tpt)Cl2]·2(H2O) showed a χmT value of 3.19 cm³ K mol⁻¹ at 290 K, which is characteristic of a high-spin Fe(II) center (S=2). nih.gov The magnetic behavior of polynuclear complexes can be more complex, often exhibiting antiferromagnetic or ferromagnetic coupling between the metal centers. nih.govresearchgate.net

For a hypothetical mononuclear complex of this compound with a paramagnetic transition metal, the magnetic properties would be primarily dictated by the single metal ion. The steric bulk of the this compound ligands would likely ensure that the complexes remain mononuclear, thus simplifying their magnetic behavior.

Catalytic Applications of 2,4,6 Tripropylpyridine and Its Derivatives

Role as Ligands in Homogeneous Catalysis

Involvement in Heterogeneous Catalytic Systems

Information regarding the involvement of 2,4,6-Tripropylpyridine in heterogeneous catalytic systems is not present in the available scientific literature. Heterogenization of catalysts often involves anchoring a catalytically active species or a ligand to a solid support. While pyridine (B92270) derivatives have been utilized in such systems, specific examples or studies detailing the immobilization or use of this compound on a solid support for heterogeneous catalysis have not been reported.

Electrocatalytic Applications

A review of the literature does not yield any studies focused on the electrocatalytic applications of this compound. Electrocatalysis involves the use of catalysts to enhance the rate of electrochemical reactions. While various organic molecules, including some pyridine derivatives, have been investigated for their potential in electrocatalysis, there are no specific reports on the use of this compound in this capacity.

Photocatalytic Applications

Similarly, there is no available research on the photocatalytic applications of this compound. Photocatalysis utilizes light to activate a catalyst and drive chemical reactions. Although substituted pyridines can play roles in photoredox catalysis, for instance as ligands that tune the photophysical properties of a metal complex, no studies have been found that specifically investigate or report the use of this compound in any photocatalytic process.

Supramolecular Chemistry and Self Assembly of 2,4,6 Tripropylpyridine Based Systems

Intermolecular Interactions Driving Self-Assembly

The self-assembly of molecules is governed by a variety of non-covalent interactions. A key interaction in aromatic systems, such as those containing pyridine (B92270) rings, is π-stacking. nih.govrsc.org This involves the attractive, non-covalent interactions between the electron clouds of aromatic rings. rsc.org The nature of these interactions can be influenced by substituents on the aromatic ring, which can modify the electron density and steric profile of the molecule. In related systems, such as those based on terpyridine, π-stacking plays a significant role in the stabilization of the resulting supramolecular structures. researchgate.net Additionally, other forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions are crucial in directing the self-assembly process in various molecular systems. nih.gov However, specific experimental or theoretical studies detailing the dominant intermolecular forces or the π-stacking ability of 2,4,6-tripropylpyridine have not been identified.

Design and Engineering of Supramolecular Architectures

The design of complex supramolecular architectures relies on the precise control of intermolecular interactions. frontiersin.org Scientists engineer molecular building blocks, or synthons, to assemble into predictable and functional larger structures, such as cages, polymers, and networks. nih.govfrontiersin.org The geometry and chemical nature of the pyridine ring make it a versatile component in designing such architectures. For instance, derivatives like 4′-chloro-2,2′:6′,2′′-terpyridine have been used to create metallo-supramolecular polymers. dntb.gov.uatue.nl The design principles often involve leveraging coordination bonds with metal ions or other specific, directional interactions to guide the assembly process into desired shapes and sizes. researchgate.net Despite these advances with other pyridine-based molecules, there is no available research that describes the use of this compound as a primary building block in the design and engineering of specific supramolecular architectures.

Integration into Supramolecular Polymers

Supramolecular polymers are chain-like structures formed through the directional and reversible linking of monomeric units by non-covalent interactions. nih.govmdpi.com This approach allows for the creation of materials that can exhibit properties of traditional polymers, such as viscoelasticity, while also possessing unique characteristics like responsiveness and self-healing. The integration of pyridine-containing units into supramolecular polymers has been achieved using various strategies, including metal-ligand coordination and hydrogen bonding. dntb.gov.uamdpi.com For example, telechelic polymers have been functionalized with terpyridine units to induce supramolecular polymerization. tue.nl The potential for this compound to act as a monomer or a functional unit within a supramolecular polymer chain remains an unexplored area of research, with no published studies on its synthesis or characterization in this context.

Advanced Characterization of 2,4,6 Tripropylpyridine and Its Derivatives

Spectroscopic Techniques

The detailed structural elucidation and characterization of 2,4,6-Tripropylpyridine and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. These methods probe the molecular structure at the atomic and electronic levels, providing invaluable information on connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR provide distinct signatures that confirm its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show characteristic signals for the propyl groups and the pyridine (B92270) ring protons. The propyl groups at the 2- and 6-positions are chemically equivalent, as are the protons within each of these groups, leading to a simplified spectrum. The protons on the pyridine ring, located at the 3- and 5-positions, are also equivalent and would appear as a single signal.

Based on data for analogous alkylpyridines, the expected chemical shifts (δ) are as follows:

Pyridine ring protons (H3, H5): These protons are expected to resonate in the aromatic region, likely as a singlet due to their equivalence.

Propyl group protons:

α-CH₂: The methylene group directly attached to the pyridine ring will be the most deshielded of the propyl protons.

β-CH₂: The middle methylene group will appear at an intermediate chemical shift.

γ-CH₃: The terminal methyl group will be the most shielded and appear furthest upfield.

Each of the propyl group signals would exhibit characteristic splitting patterns (triplets and sextets) due to spin-spin coupling with adjacent protons.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a specific number of signals is expected, corresponding to the pyridine ring carbons and the carbons of the propyl substituents. The symmetry of the molecule simplifies the spectrum, with the carbons of the two propyl groups at positions 2 and 6 being equivalent.

Detailed analysis of related substituted pyridines allows for the prediction of the chemical shifts for each carbon atom.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2, C6 (Pyridine) | 155-165 |

| C4 (Pyridine) | 145-155 |

| C3, C5 (Pyridine) | 120-130 |

| α-CH₂ (Propyl) | 30-40 |

| β-CH₂ (Propyl) | 20-30 |

| γ-CH₃ (Propyl) | 10-20 |

Note: The predicted chemical shift values are based on analogous compounds and may vary slightly from experimental values.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound. The vibrational modes of the pyridine ring and the aliphatic propyl chains give rise to a characteristic spectral fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations of the propyl groups and the characteristic ring vibrations of the substituted pyridine.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Key expected vibrational modes for this compound include:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (propyl) | 2850-3000 |

| C-H stretching (aromatic) | 3000-3100 |

| Pyridine ring stretching | 1400-1600 |

| CH₂ bending (scissoring) | ~1465 |

| CH₃ bending (asymmetric) | ~1450 |

| CH₃ bending (symmetric) | ~1375 |

| Ring breathing mode | ~1000 |

The specific frequencies and intensities of these bands can be influenced by the substitution pattern and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the pyridine ring. The propyl substituents, being alkyl groups, have a minor electronic effect on the pyridine chromophore.

The spectrum is expected to show two main absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically intense absorptions occurring at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These are generally weaker absorptions that occur at longer wavelengths (lower energy). They involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital.

The position and intensity of these absorption maxima (λmax) can be subtly influenced by the solvent polarity. For substituted pyridines, the π → π* transitions are often observed in the 200-300 nm range.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. This compound itself, being a diamagnetic molecule, is EPR-silent.

However, EPR spectroscopy would be an indispensable tool for studying any radical derivatives of this compound. For instance, if the molecule were to undergo a one-electron reduction to form a radical anion or a one-electron oxidation to form a radical cation, these species would be paramagnetic and thus detectable by EPR.

The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of g-values and hyperfine coupling constants with magnetic nuclei, such as ¹⁴N and ¹H.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would be characterized by the loss of alkyl fragments from the parent ion.

Key expected fragmentation pathways include:

**Loss of a methyl radical (•

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale, respectively. SEM provides detailed images of the surface topography, while TEM allows for the analysis of the size, shape, and arrangement of particles at a much higher resolution.

No specific studies utilizing Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for the characterization of this compound or its derivatives were identified in the reviewed literature. While these techniques are widely used in materials science, their application to this particular compound has not been documented in available scientific publications. Research on related heterocyclic compounds sometimes employs these methods to study their morphology in various applications, but this information is not directly transferable to this compound.

Interactive Data Table: Placeholder for Morphological Data of this compound Derivatives

| Derivative | Technique | Observed Features |

| Data Not Available | SEM | Data Not Available |

| Data Not Available | TEM | Data Not Available |

This table is a placeholder to illustrate how morphological data from SEM and TEM is typically presented. No experimental data for this compound was found.

Computational and Theoretical Investigations of 2,4,6 Tripropylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and energetic properties of 2,4,6-tripropylpyridine. DFT methods balance computational cost with accuracy, making them a popular choice for studying medium-sized organic molecules.

By employing a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)), researchers can predict key structural parameters. For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. The propyl groups, with their conformational flexibility, would be a key area of investigation, with calculations identifying the most stable rotamers.

Furthermore, DFT calculations can provide valuable data on the thermodynamic properties of this compound, including its heat of formation and vibrational frequencies. The calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N bond length (pyridine ring) | ~1.34 Å |

| C-C bond length (pyridine ring) | ~1.39 Å |

| C-C bond length (propyl group) | ~1.53 Å |

| C-H bond length (propyl group) | ~1.09 Å |

| C-N-C bond angle (pyridine ring) | ~117° |

| C-C-C bond angle (pyridine ring) | ~121° |

| Dihedral angle (ring-propyl) | Variable, depending on rotamer |

Note: The values in this table are representative and would be refined by specific DFT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound over time. While quantum chemical calculations provide a static picture of the molecule at its energy minimum, MD simulations introduce the element of temperature and allow for the observation of molecular motion.

Using a force field parameterized for organic molecules, an initial 3D model of this compound can be subjected to energy minimization to relieve any steric strain. Subsequently, MD simulations can be performed in a simulated solvent environment to mimic real-world conditions. These simulations can reveal the preferred conformations of the propyl side chains and the flexibility of the pyridine (B92270) ring.

Analysis of the MD trajectories can provide insights into the radial distribution functions of solvent molecules around the pyridine nitrogen, offering a picture of the solvation shell. Such simulations are also crucial for understanding how this compound might interact with other molecules or surfaces, which is pertinent to its potential applications.

Electronic Structure and Spectroscopic Property Predictions

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Computational methods can provide a detailed picture of the distribution of electrons within the molecule. The presence of three electron-donating propyl groups at the 2, 4, and 6 positions of the pyridine ring significantly influences its electronic character compared to unsubstituted pyridine.

The inductive effect of the alkyl groups increases the electron density on the pyridine ring, particularly at the nitrogen atom. This enhanced electron density can be quantified through calculations of atomic charges and visualized using molecular electrostatic potential (MEP) maps. The MEP map would show a region of high negative potential around the nitrogen atom, indicating its Lewis basicity.

Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations can identify the energies of the principal electronic transitions, such as n→π* and π→π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relatively high, indicating susceptibility to electrophilic attack |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relatively high, indicating resistance to reduction |

| HOMO-LUMO Gap | Moderate, influencing its kinetic stability and color |

| Dipole Moment | Non-zero, directed towards the nitrogen atom |

| Main Electronic Transitions (UV-Vis) | π→π* transitions at lower wavelengths, n→π* at longer wavelengths |

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in the context of its synthesis, computational studies could model the final cyclization step to form the pyridine ring, comparing different proposed mechanisms to determine the most energetically favorable route. The calculations could shed light on the role of catalysts and reaction conditions.

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs)

The integration of 2,4,6-Tripropylpyridine into Metal-Organic Frameworks (MOFs) has not been extensively documented in the scientific literature. Research in the field of MOFs has predominantly centered on pyridine-based ligands with multiple coordination sites, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), which can form extended, porous networks with metal ions. researchgate.netfigshare.comnih.govbohrium.com The mono-dentate nature of this compound, where coordination primarily occurs through the single nitrogen atom in the pyridine (B92270) ring, along with the steric hindrance from the propyl groups, may limit its ability to form stable, high-dimensional MOF structures.

Design of Functional Materials (e.g., for Photonics)

Sensing Applications

The development of chemical sensors is a significant area of materials science. Pyridine-containing compounds are often investigated for their ability to interact with specific analytes, leading to a detectable signal. However, dedicated research on the application of this compound in sensing is limited. Studies in this area have often focused on other pyridine derivatives or more complex structures for the detection of various chemical species. orgchemres.org

Emerging Research Directions and Future Outlook

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of substituted pyridines, including 2,4,6-Tripropylpyridine, is a cornerstone of organic chemistry. However, traditional methods often face challenges related to yield, selectivity, and the use of harsh reaction conditions. Current research is therefore directed towards developing more sophisticated and sustainable synthetic strategies.

Future work will likely concentrate on flow chemistry and microwave-assisted synthesis to accelerate reaction times and enhance process control. The development of enzymatic or chemo-enzymatic routes also presents a promising avenue for highly selective and environmentally benign synthesis under mild conditions.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines

| Methodology | Typical Catalysts/Reagents | Advantages | Research Focus |

| Hantzsch Synthesis | Ammonia (B1221849), Aldehydes, β-Ketoesters | Well-established, versatile | Improving yields, one-pot variations |

| [2+2+2] Cycloaddition | Cobalt (Co), Rhodium (Rh), Iridium (Ir) complexes | High atom economy, good regioselectivity | Catalyst development, broader substrate scope |

| Flow Chemistry | Immobilized catalysts | Enhanced safety, scalability, precise control | Optimization of reactor design, catalyst stability |

| Biocatalysis | Transaminases, Oxidoreductases | High selectivity, mild conditions, green chemistry | Enzyme discovery and engineering |

Exploration of Novel Catalytic Pathways and Catalyst Design

While this compound is known for its role as a sterically hindered non-nucleophilic base, its potential in catalysis is an expanding field of study. The steric hindrance provided by the propyl groups can be exploited to influence the selectivity of chemical transformations.

Current research is investigating its application as a ligand in transition-metal catalysis. The pyridine (B92270) nitrogen can coordinate to a metal center, while the bulky propyl groups create a specific chiral or sterically demanding environment around the active site. This can be used to control enantioselectivity in asymmetric catalysis or to direct regioselectivity in reactions such as hydroformylation or cross-coupling.

Furthermore, the basicity of the nitrogen atom, while attenuated by the adjacent alkyl groups, allows it to function as a proton shuttle or a weak Brønsted base in organocatalysis. Researchers are designing new catalytic cycles where this compound plays a pivotal, non-innocent role in the reaction mechanism, moving beyond its traditional use as a simple acid scavenger.

Advancement in Supramolecular and Self-Assembled Systems

The structure of this compound makes it an intriguing building block for supramolecular chemistry. The combination of a planar aromatic ring capable of π-π stacking and hydrophobic alkyl chains allows for the formation of ordered structures through non-covalent interactions.

Research is underway to utilize this compound in the design of molecular tweezers, clips, and other host-guest systems. The pyridine ring can act as a recognition site for specific guest molecules through hydrogen bonding or metal coordination, while the propyl groups can modulate the solubility and packing of the resulting supramolecular assemblies. These systems are being explored for applications in molecular sensing, where the binding of an analyte induces a measurable spectroscopic change.

The self-assembly of this compound derivatives on surfaces is another active area of investigation. By modifying the propyl chains with functional end-groups, researchers can direct the formation of highly ordered monolayers or thin films. These self-assembled monolayers (SAMs) could find use in modifying electrode surfaces, controlling interfacial properties, or creating patterns for nanoelectronics.

Integration into Next-Generation Functional Materials

The incorporation of the this compound moiety into polymers and other materials is a promising strategy for creating next-generation functional materials with tailored properties. Its thermal stability and chemical resistance make it a suitable component for high-performance polymers.

One area of focus is the development of proton-conductive polymers for fuel cell membranes. By quaternizing the nitrogen atom of the pyridine ring, an ionic group can be introduced. Polymers containing these pyridinium (B92312) moieties can facilitate proton transport, and the bulky propyl groups can influence the morphology and water uptake of the membrane, which are critical parameters for fuel cell performance.

Additionally, the integration of this compound into conjugated polymers is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the polymer, impacting charge transport and device efficiency. The propyl groups enhance solubility, which is crucial for solution-based processing of these materials.

Table 2: Potential Applications in Functional Materials

| Material Type | Function of this compound Moiety | Target Application |

| Proton-Exchange Membranes | Forms pyridinium salt for proton conduction; steric bulk affects morphology. | Fuel Cells |

| Conjugated Polymers | Tunes electronic energy levels; enhances solubility for processing. | OLEDs, OPVs |

| Self-Assembled Monolayers | Directs molecular packing on surfaces; provides functional interface. | Nanoelectronics, Sensors |

| Metal-Organic Frameworks (MOFs) | Acts as a sterically hindered organic linker. | Gas Storage, Catalysis |

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 2,4,6-Tripropylpyridine?

- Methodological Answer : Follow acute toxicity and skin/eye exposure precautions outlined for structurally similar pyridine derivatives. Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes . Store in sealed containers away from ignition sources, and avoid inhalation of vapors .

Q. What synthetic methodologies are applicable for this compound?

- Methodological Answer : Adapt solvent-free, heterogeneous catalytic approaches used for 2,4,6-triarylpyridines. For example, AlPO₄ catalyzes one-pot condensations of aldehydes and ammonia derivatives at 120°C, yielding >85% purity. Optimize molar ratios of propyl-substituted precursors and monitor reaction progress via TLC or GC-MS .

Q. How should researchers characterize this compound’s structural properties?

- Methodological Answer : Use FT-IR to confirm functional groups (e.g., C-N stretching at ~1600 cm⁻¹) and ¹H/¹³C NMR to verify propyl chain integration. Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities. X-ray crystallography is recommended for definitive conformation analysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- Methodological Answer :

Cross-validate : Repeat experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations).

Alternative techniques : Use mass spectrometry for molecular weight confirmation and XRD for crystalline structure elucidation.

Computational alignment : Compare experimental NMR shifts with DFT-predicted values to identify outliers caused by solvent effects or tautomerism .

Q. What strategies improve the yield and regioselectivity of this compound synthesis?

- Methodological Answer :

- Catalyst optimization : Screen acidic/basic catalysts (e.g., zeolites, ionic liquids) to enhance propyl group orientation.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Design of Experiments (DoE) : Apply factorial design to optimize temperature (100–140°C), reaction time (6–24 hrs), and stoichiometry.

- Table :

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 100–140°C | 120°C | +22% |

| Catalyst Loading | 5–15 mol% | 10 mol% | +15% |

| Solvent | Toluene/DMF | Solvent-free | +30% (no byproducts) |

Q. How to assess ecological risks of this compound when toxicity data is unavailable?

- Methodological Answer :

QSAR modeling : Predict acute aquatic toxicity (e.g., LC₅₀ for fish) using software like EPI Suite.

Read-across analysis : Extrapolate data from structurally analogous compounds (e.g., 2,4,6-Trimethylpyridine’s biodegradation half-life).

Pilot bioassays : Conduct Daphnia magna immobilization tests or algal growth inhibition studies at 10–100 ppm concentrations .

Guidelines for Data Interpretation and Reporting

- Contradictory results : Replicate experiments with independent batches and validate analytical methods (e.g., spike recovery tests for HPLC). Cross-reference findings with literature on pyridine derivatives .

- Limitations : Note catalyst deactivation in reuse cycles (e.g., AlPO₄ loses 15% activity after 3 cycles) and solvent purity impacts on NMR clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.